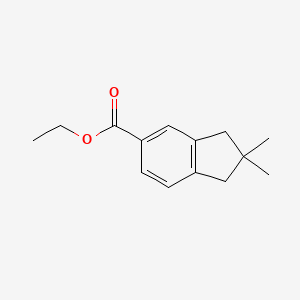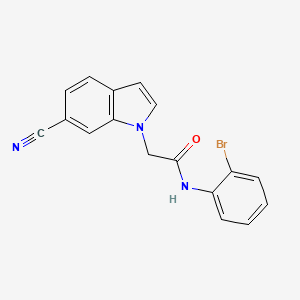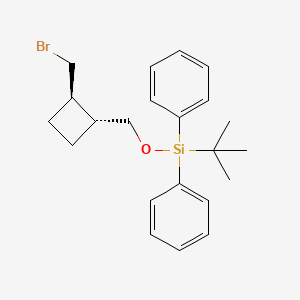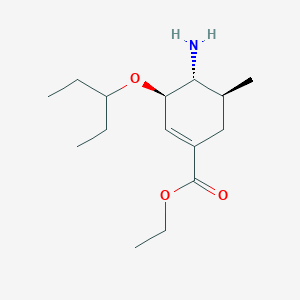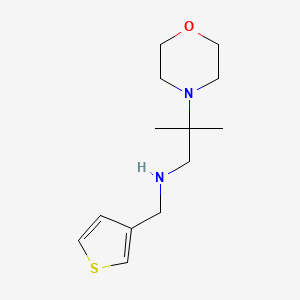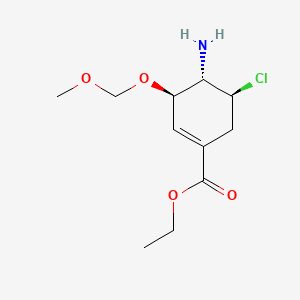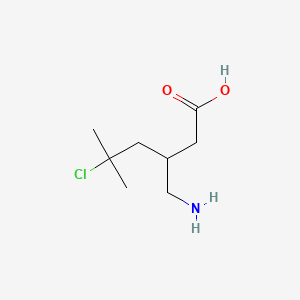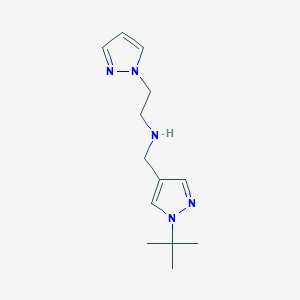
n-((1-(Tert-butyl)-1h-pyrazol-4-yl)methyl)-2-(1h-pyrazol-1-yl)ethan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((1-(Tert-butyl)-1H-pyrazol-4-yl)methyl)-2-(1H-pyrazol-1-yl)ethan-1-amine: is a complex organic compound characterized by the presence of two pyrazole rings and a tert-butyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-(Tert-butyl)-1H-pyrazol-4-yl)methyl)-2-(1H-pyrazol-1-yl)ethan-1-amine typically involves multi-step organic reactions. One common method includes:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Introduction of the tert-butyl group: This step involves the alkylation of the pyrazole ring using tert-butyl bromide in the presence of a base such as potassium carbonate.
Linking the two pyrazole rings: This is done by reacting the tert-butyl-substituted pyrazole with a suitable linker, such as bromoethane, under basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
N-((1-(Tert-butyl)-1H-pyrazol-4-yl)methyl)-2-(1H-pyrazol-1-yl)ethan-1-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of corresponding pyrazole carboxylic acids.
Reduction: Formation of pyrazole-substituted amines.
Substitution: Formation of various substituted pyrazole derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.
Biology
In biological research, N-((1-(Tert-butyl)-1H-pyrazol-4-yl)methyl)-2-(1H-pyrazol-1-yl)ethan-1-amine is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor modulation.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic effects. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or catalysts.
Mécanisme D'action
The mechanism of action of N-((1-(Tert-butyl)-1H-pyrazol-4-yl)methyl)-2-(1H-pyrazol-1-yl)ethan-1-amine involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact mechanism depends on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-((1-(Tert-butyl)-1H-pyrazol-4-yl)methyl)-2-(1H-imidazol-1-yl)ethan-1-amine
- N-((1-(Tert-butyl)-1H-pyrazol-4-yl)methyl)-2-(1H-triazol-1-yl)ethan-1-amine
Uniqueness
Compared to similar compounds, N-((1-(Tert-butyl)-1H-pyrazol-4-yl)methyl)-2-(1H-pyrazol-1-yl)ethan-1-amine stands out due to its dual pyrazole rings, which may confer unique chemical and biological properties. This structural feature allows for diverse interactions with molecular targets, making it a versatile compound for various applications.
Propriétés
Formule moléculaire |
C13H21N5 |
|---|---|
Poids moléculaire |
247.34 g/mol |
Nom IUPAC |
N-[(1-tert-butylpyrazol-4-yl)methyl]-2-pyrazol-1-ylethanamine |
InChI |
InChI=1S/C13H21N5/c1-13(2,3)18-11-12(10-16-18)9-14-6-8-17-7-4-5-15-17/h4-5,7,10-11,14H,6,8-9H2,1-3H3 |
Clé InChI |
JMQSNVKXNXKCNI-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)N1C=C(C=N1)CNCCN2C=CC=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[(sec-Butyloxy)methyl]-3-fluorophenylZinc bromide](/img/structure/B14891394.png)
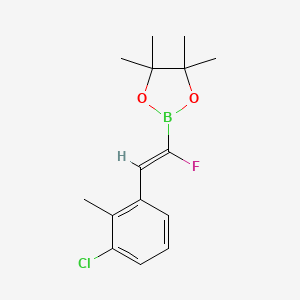
![(2S)-N-[(2S)-1-amino-3,3-dimethyl-1-oxobutan-2-yl]-N,4-dimethyl-2-[[(2S)-2-sulfanyl-4-(3,4,4-trimethyl-2,5-dioxoimidazolidin-1-yl)butanoyl]amino]pentanamide](/img/structure/B14891401.png)

![6-[(2-methylpropyl)sulfonyl]-1,2,4-triazine-3,5(2H,4H)-dione](/img/structure/B14891430.png)
